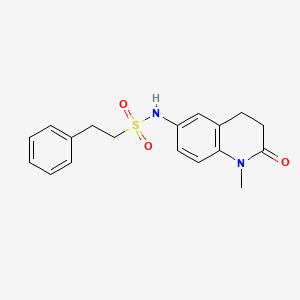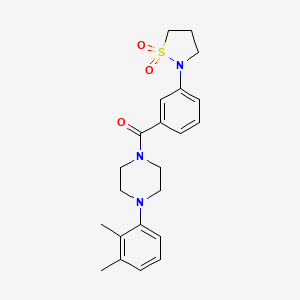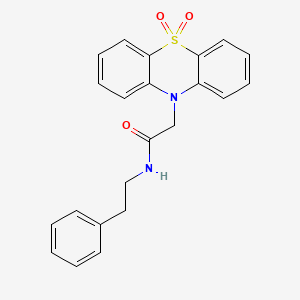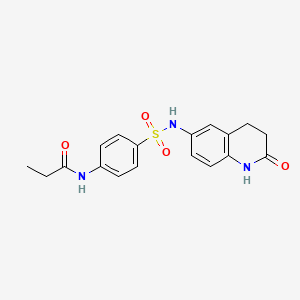
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-2-PHENYL-1-ETHANESULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-2-PHENYL-1-ETHANESULFONAMIDE typically involves multiple steps. One common method includes the condensation of 2-phenylethanesulfonyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-2-PHENYL-1-ETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted quinoline compounds.
Scientific Research Applications
N~1~-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-2-PHENYL-1-ETHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-2-PHENYL-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-2-(2-THIENYL)ACETAMIDE
- N~4~-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)ISONICOTINAMIDE
Uniqueness
N~1~-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-2-PHENYL-1-ETHANESULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with a phenyl ethanesulfonamide group allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide |
InChI |
InChI=1S/C18H20N2O3S/c1-20-17-9-8-16(13-15(17)7-10-18(20)21)19-24(22,23)12-11-14-5-3-2-4-6-14/h2-6,8-9,13,19H,7,10-12H2,1H3 |
InChI Key |
LSESTEYYZPVVNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266969.png)
![9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B11266979.png)

![9-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266992.png)
![4-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide](/img/structure/B11266999.png)
![Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B11267001.png)

![4-({3-Methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11267005.png)
![Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11267016.png)
![2-(benzylsulfanyl)-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11267019.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11267023.png)
![ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11267027.png)
![3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11267033.png)

